Magnesium taurate

概要

説明

Magnesium taurate is a compound formed by combining magnesium, an essential mineral involved in numerous biochemical processes, with taurine, an amino acid known for its antioxidant properties. This combination is believed to enhance magnesium absorption and provide additional health benefits associated with taurine . This compound is often used as a dietary supplement to support cardiovascular health, regulate blood pressure, and improve overall well-being .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium taurate is synthesized by reacting magnesium oxide or magnesium hydroxide with taurine in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a white crystalline powder .

Industrial Production Methods: In industrial settings, this compound is produced by combining magnesium chloride with taurine in a controlled environment. The reaction is carried out in large reactors, and the resulting product is purified through filtration and drying processes to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Magnesium taurate primarily undergoes dissociation reactions in the body, where it separates into magnesium ions and taurine. This dissociation is crucial for the bioavailability of both components .

Common Reagents and Conditions: The dissociation of this compound occurs under physiological conditions, such as in the presence of stomach acid. The magnesium ions and taurine are then absorbed in the intestines .

Major Products Formed: The major products formed from the dissociation of this compound are magnesium ions and taurine. These components are then utilized by the body for various physiological functions .

科学的研究の応用

Cardiovascular Health

Antihypertensive Effects

Magnesium taurate has been shown to possess significant antihypertensive properties. A study involving Sprague Dawley rats indicated that this compound administration effectively reduced both systolic and diastolic blood pressure in hypertensive models induced by cadmium chloride (CdCl2) . The compound restored myocardial antioxidant levels and reduced oxidative stress markers, suggesting its potential as a nutritional supplement for cardiovascular health .

Therapeutic Use in Cardiac Conditions

Research highlights this compound's role in treating acute cardiac conditions such as myocardial infarction. The compound is believed to improve vascular integrity and reduce the incidence of arrhythmias when administered intravenously . A clinical protocol suggests that effective dosages range from 200 mg/hour to 1500 mg/hour, with a preference for around 500-1000 mg/hour for acute conditions .

Diabetes Management

This compound may enhance insulin sensitivity and help regulate blood sugar levels, making it a potential adjunct therapy for diabetes. Studies indicate that both magnesium and taurine can improve glucose metabolism and reduce complications associated with diabetes . The complementary actions of these two compounds suggest that this compound could play a role in managing diabetic conditions effectively.

Cataract Prevention

This compound has demonstrated promising effects in delaying the onset and progression of cataracts. In both in vivo and in vitro studies involving galactose-fed rats, this compound treatment significantly reduced lenticular opacities, which are characteristic of cataract formation . The compound appears to restore the calcium/magnesium ratio in the lens, thereby preserving lens redox status and preventing oxidative stress-induced damage .

Data Summary Table

Case Studies

Case Study 1: Hypertension Management

In a controlled study on hypertensive rats, this compound was administered at doses of 2 mg/kg/day and 4 mg/kg/day after inducing hypertension via CdCl2. Results showed significant reductions in blood pressure and improvements in myocardial antioxidant levels compared to control groups .

Case Study 2: Cataract Intervention

A separate study evaluated the effects of this compound on cataract development in galactose-fed rats. The treatment group receiving either topical or oral this compound exhibited delayed cataract formation compared to control groups, with significant improvements noted in antioxidant enzyme activities within the lens .

作用機序

Magnesium taurate exerts its effects through the combined actions of magnesium and taurine:

Magnesium: Magnesium stabilizes adenosine triphosphate (ATP) molecules, which are essential for cellular energy production. It also regulates the distribution of calcium, sodium, potassium, chloride, and phosphate ions in the body .

Taurine: Taurine acts as an antioxidant and helps regulate calcium levels in cells. It also supports the function of the cardiovascular and nervous systems .

Molecular Targets and Pathways: this compound targets various molecular pathways, including those involved in energy production, ion transport, and antioxidant defense. It interacts with cellular receptors and enzymes to exert its physiological effects .

類似化合物との比較

- Magnesium oxide

- Magnesium citrate

- Magnesium glycinate

- Magnesium malate

- Magnesium sulfate

- Magnesium chloride

Comparison: Magnesium taurate is unique due to its combination with taurine, which enhances its bioavailability and provides additional health benefits. Unlike magnesium oxide, which has low absorption rates, this compound is more easily absorbed by the body . Compared to magnesium citrate, which is often used for its laxative effects, this compound is preferred for cardiovascular health due to its calming effects on the nervous system .

生物活性

Magnesium taurate is a compound formed from the combination of magnesium and taurine, an amino acid known for its various physiological roles. This compound has garnered attention for its potential biological activities, particularly in cardiovascular health, neurological functions, and metabolic regulation. This article explores the biological activity of this compound based on diverse research findings.

Overview of this compound

This compound is often used as a dietary supplement due to its purported health benefits. It combines the properties of magnesium, an essential mineral involved in numerous biochemical processes, with taurine, which plays critical roles in cellular function and cardiovascular health.

Antihypertensive Properties

Several studies have demonstrated the antihypertensive effects of this compound. A notable study conducted on hypertensive rats revealed that administering this compound significantly reduced both systolic and diastolic blood pressure. The mechanism behind this effect is believed to involve the modulation of endothelial function and nitric oxide production, which are crucial for vascular health .

Table 1: Effects of this compound on Blood Pressure in Animal Studies

| Study Reference | Animal Model | Dosage (mg/kg/day) | Blood Pressure Change |

|---|---|---|---|

| Hypertensive Rats | 2 and 4 | Significant reduction | |

| Cadmium-Induced Rats | 2 and 4 | Restored to normal levels | |

| Albino Rats | 4 | Reduced hypertension |

Antioxidant Activity

This compound exhibits potent antioxidant properties, which may contribute to its cardioprotective effects. In a study involving cadmium-induced cardiotoxicity in rats, this compound treatment restored myocardial antioxidant levels, including glutathione peroxidase and superoxide dismutase, while reducing malondialdehyde levels—an indicator of oxidative stress .

Neurological Benefits

Research indicates that this compound may also have neuroprotective effects. In animal models of traumatic brain injury, this compound was shown to prevent neuronal damage and maintain social behavior in rats

Table 2: Neurological Effects of this compound in Animal Studies

| Study Reference | Animal Model | Outcome |

|---|---|---|

2 | Traumatic Brain Injury | Prevented neuronal damage |

2 | Photosensitive Mice | Decreased sensitivity to light |

2 | Magnesium-Deficient Rats | Alleviated seizures |

Metabolic Regulation

This compound may play a role in metabolic processes as well. It has been suggested that this compound can assist in managing blood sugar levels and may have implications for conditions such as type 2 diabetes. However, more human studies are needed to confirm these effects .

Case Studies and Clinical Evidence

While animal studies provide valuable insights into the biological activity of this compound, clinical evidence remains limited. A few small-scale trials have indicated potential benefits in human subjects; however, comprehensive clinical studies are necessary to validate these findings.

Summary of Clinical Findings

- Hypertension Management : Preliminary evidence suggests that this compound may help manage hypertension in humans.

- Neurological Health : Limited studies indicate potential benefits for cognitive function and seizure management.

- Metabolic Health : More research is required to establish its role in metabolic regulation.

特性

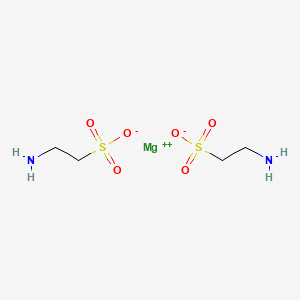

IUPAC Name |

magnesium;2-aminoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H7NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZURQOBSFRVSEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022013 | |

| Record name | Magnesium taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92785-94-9, 334824-43-0 | |

| Record name | Magnesium taurinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92785-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium taurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334824430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulfonic acid, 2-amino-, magnesium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCM1N3D968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。